1-(diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-(7-oxaspiro[3.5]nonan-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(23-19-11-12-22(19)13-15-26-16-14-22)24-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIRLTCMLXOSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea typically involves the reaction of benzhydryl chloride with 7-oxaspiro[3.5]nonan-1-amine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired urea derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted urea derivatives with different nucleophilic groups.
Scientific Research Applications
1-(diphenylmethyl)-3-{7-oxaspiro[3
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Analogs
Functional Implications
The diphenylmethyl group in the target compound contrasts with the 1,3-dioxoisoindolin-2-yl group in analogs 7a–f. Diphenylmethyl derivatives are associated with improved membrane permeability due to lipophilicity, whereas isoindolinone-containing analogs may exhibit stronger hydrogen-bonding capacity, affecting target binding .
Comparison with Spirocyclic Compounds
Role of the 7-Oxaspiro[3.5]nonane Moiety
The spirocyclic framework in 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one () shares structural similarities with the target compound’s 7-oxaspiro[3.5]nonane group. Key features include:
- Conformational Rigidity : Both spiro systems restrict molecular flexibility, enhancing binding specificity to biological targets.
- Thermal Stability: Spiro compounds like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one are noted for high thermal stability, a trait likely shared by the target compound .
- Synthetic Utility : The spiro structure in is described as a "versatile building block" for drug candidates, suggesting analogous applications for the target urea derivative.
Divergent Functionalization
Unlike the urea linkage in the target compound, 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one contains a ketone and amide group, making it more suitable for nucleophilic reactions. This highlights how minor structural variations in spiro systems dictate reactivity and application scope .
Comparison with Diphenylmethyl-Containing Compounds
Diphenylmethane Derivatives
Diphenylmethane () is a simple analog lacking the urea and spiro groups.
Diphenylmethyl in Catalytic Ligands
1-((S)-4-tert-butyloxazolin-2-yl)-3-(diphenylmethyl)imidazolium bromide () demonstrates the use of diphenylmethyl in chiral ligands for catalysis.
Biological Activity
1-(Diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea is a complex organic compound notable for its unique spirocyclic structure, which combines a urea functional group with a diphenylmethyl moiety and a 7-oxaspiro[3.5]nonane fragment. This structural configuration is believed to impart distinctive biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis Methods
Synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Addition Reactions : Utilizing substituted derivatives of related compounds to form new products.
- Cyclization Techniques : Involving the formation of the spirocyclic structure followed by functionalization steps.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially modulating enzyme or receptor activity due to its unique structural features. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, which may influence their biological functions.
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, a related study demonstrated that urea analogs could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The evaluation of cytotoxicity involved assays such as the MTT assay, which assesses cell viability post-treatment.
| Assay Type | Description |
|---|---|
| MTT Assay | Measures cell viability based on mitochondrial activity. |
| Annexin V Staining | Detects apoptosis through phosphatidylserine exposure. |
| Cell Cycle Analysis | Analyzes distribution of cells across different phases. |
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may play a crucial role in its antimicrobial action.
Case Study 1: Anticancer Effects
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several urea derivatives and evaluated their anticancer activity against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating potent anticancer effects.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related spirocyclic compounds showed that modifications in the diphenylmethyl group enhanced antibacterial activity against Gram-positive bacteria, suggesting structural optimization could lead to more effective antimicrobial agents.
Q & A
Basic: What are the critical steps in synthesizing 1-(diphenylmethyl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea?
Answer:
Synthesis typically involves a multi-step process:
Formation of the spirocyclic amine : The 7-oxaspiro[3.5]nonan-1-amine precursor is synthesized via ring-closing reactions, often using oxetane derivatives or ketones as starting materials. Reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize by-products .
Diphenylmethyl group introduction : Friedel-Crafts alkylation or nucleophilic substitution may be used to attach the diphenylmethyl group to the amine. Catalyst selection (e.g., Lewis acids like AlCl₃) is critical for regioselectivity .
Urea formation : The amine reacts with a carbonyl source (e.g., phosgene derivatives or carbamoyl chlorides) under controlled pH and temperature to form the urea linkage. Solvents like DCM or THF are preferred for high yields .
Purification : Column chromatography (silica gel) or recrystallization ensures purity (>95%), validated via HPLC .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with spirocyclic protons appearing as distinct multiplets (δ 1.5–3.0 ppm) and urea NH signals near δ 5.5–6.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at ~395.4 Da) and isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation, highlighting steric effects of the diphenylmethyl group and hydrogen-bonding capacity of the urea .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity, critical for biological assays .
Advanced: How can reaction yields for spirocyclic amine synthesis be optimized?
Answer:
Key factors include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts improve cyclization efficiency. For example, Pd(OAc)₂ increases yields by 20% in spiro ring formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during ring closure, while non-polar solvents (toluene) reduce side reactions .
- Temperature Control : Lower temperatures (0–5°C) stabilize intermediates in exothermic steps, while microwave-assisted synthesis accelerates reaction times .
Validation : Design of Experiments (DoE) models identify optimal parameter combinations, reducing trial-and-error approaches .
Advanced: What computational strategies predict biological target interactions?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., PRMT5), with the urea moiety forming hydrogen bonds to catalytic residues (ΔG ≈ -9.2 kcal/mol) .
- Molecular Dynamics (MD) : Simulations (100 ns) assess stability of ligand-protein complexes. For example, the diphenylmethyl group may induce hydrophobic interactions with allosteric pockets .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the spiro ring) with inhibitory activity (IC₅₀) to guide structural modifications .
Advanced: How to address contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay Conditions : Cell-free vs. cell-based assays (e.g., PRMT5 inhibition in HEK293 vs. recombinant enzyme assays) yield different kinetics due to membrane permeability or off-target effects .
- Compound Stability : Degradation in DMSO stock solutions (validated via LC-MS) or light sensitivity can reduce apparent potency. Use fresh stocks and amber vials .
- Purity Thresholds : Impurities >2% (e.g., unreacted amine) may skew results. Orthogonal purification (HPLC + recrystallization) ensures reliability .
Resolution : Cross-validate findings using multiple assays (e.g., SPR for binding affinity, MTT for cytotoxicity) and report exact experimental parameters .
Advanced: What strategies elucidate the urea moiety's role in biological activity?
Answer:
- Proteomic Profiling : Activity-based protein profiling (ABPP) identifies off-target interactions, revealing if the urea binds non-specifically to cysteine proteases or kinases .
- Isotope Labeling : ¹⁵N-labeled urea tracks metabolic stability in hepatocyte models, with half-life data informing SAR studies .
- Mutagenesis Studies : Site-directed mutagenesis of target enzymes (e.g., PRMT5 Arg368Ala) tests hydrogen-bonding necessity, validated via ITC binding assays .
Advanced: How to design derivatives for improved pharmacokinetics?
Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls on the spiro ring) to reduce LogP from ~4.2 to ~2.8, enhancing aqueous solubility. Validate via shake-flask assays .
- Metabolic Stability : Fluorination of the diphenylmethyl group (para-F) blocks CYP450-mediated oxidation, increasing plasma half-life in rodent models .
- Prodrug Approaches : Mask the urea as a carbamate ester, which hydrolyzes in vivo to release the active compound, improving oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
